molecular formula C13H8ClNO B3254760 6-Chloro-3-phenylbenzo[c]isoxazole CAS No. 24400-58-6

6-Chloro-3-phenylbenzo[c]isoxazole

Cat. No.: B3254760
CAS No.: 24400-58-6
M. Wt: 229.66 g/mol
InChI Key: NUTYACOPMRCCDT-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Advanced Chemical Sciences

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. wikipedia.orgwikipedia.org The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical and electronic properties to these scaffolds. wikipedia.org This makes them indispensable as building blocks in a vast array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. wikipedia.org In fact, it is estimated that over 90% of new drugs contain a heterocyclic motif. wikipedia.org

The structural diversity and synthetic versatility of heterocyclic rings allow chemists to precisely manipulate molecular architecture to achieve desired properties and biological activities. wikipedia.orgwikipedia.org These scaffolds are integral to the processes of life and are found in essential biomolecules like hormones and vitamins. wikipedia.org Consequently, heterocyclic chemistry is a cornerstone of medicinal chemistry and drug discovery, providing the framework for treatments targeting a wide spectrum of diseases, from infections and inflammation to cancer and neurological disorders. wikipedia.orgnih.gov

Overview of Benzo[c]isoxazole Derivatives as Versatile Synthetic Intermediates and Structural Motifs

Among the vast family of heterocycles, the benzo[c]isoxazole, also known as anthranil (B1196931), represents a noteworthy bicyclic system where a benzene (B151609) ring is fused to an isoxazole (B147169) ring. edu.krd These structures are recognized for their high reactivity, which makes them valuable and versatile precursors in organic synthesis. edu.krdrsc.org The unique arrangement of atoms in the benzo[c]isoxazole ring system allows for a variety of chemical transformations, enabling the construction of more complex nitrogen-containing heterocyclic compounds. rsc.org

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a recurring motif in a multitude of biologically active compounds. organic-chemistry.org Indeed, derivatives of benzisoxazole have been shown to possess a broad range of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgrsc.org This wide-ranging bioactivity has cemented the benzisoxazole core as a critical pharmacophore in the development of novel therapeutic agents. rsc.orgorganic-chemistry.org

Rationale and Scope of Research Pertaining to 6-Chloro-3-phenylbenzo[c]isoxazole

The specific compound, this compound, is a subject of research interest due to the established importance of its constituent parts: the benzisoxazole core, the phenyl group at the 3-position, and the chloro substituent on the benzene ring. The presence of a halogen, such as chlorine, can significantly modulate a molecule's pharmacokinetic properties, including its lipophilicity and metabolic stability. nih.gov The phenyl group at the 3-position is a common feature in many biologically active benzisoxazole derivatives. researchgate.net

Research into compounds like this compound is often driven by the goal of creating libraries of related molecules for biological screening. ijcrt.org By systematically modifying the substitution pattern on the benzisoxazole scaffold, chemists can explore structure-activity relationships to identify new lead compounds for drug development. rsc.org Therefore, this compound serves as a key intermediate or building block, providing a platform for the synthesis of more elaborate molecules with potential therapeutic applications, particularly in areas where benzisoxazoles have already shown promise, such as in antiviral or anti-inflammatory agents. ijcrt.org Its availability as a chemical reagent facilitates its use in the exploration of new chemical space. sigmaaldrich.comcymitquimica.com

Historical Context and Evolution of Benzo[c]isoxazole Synthesis

The chemistry of the parent isoxazole ring has a long history, with the first synthesis reported by Claisen in 1903. nih.gov The synthesis of the fused benzo[c]isoxazole (anthranil) system has evolved significantly since then, with several key strategies being developed.

Early and traditional methods often relied on the cyclization of suitably substituted benzene derivatives. One of the foundational methods involves the intramolecular cyclization of 2-nitroacylbenzenes, which can be achieved through reduction followed by heterocyclization. edu.krd Another classical approach is the spontaneous cyclization of o-acylphenylhydroxylamines. edu.krd

A significant advancement in the synthesis of 3-substituted benzo[c]isoxazoles, particularly 3-aryl derivatives like the title compound, came from the chemistry of azides. The thermolysis of 2-azidobenzophenones in a suitable solvent such as xylene was found to produce 3-phenylbenzo[c]isoxazoles in high yields. researchgate.net This method involves the in-situ generation of a nitrene intermediate which then cyclizes. researchgate.net More recently, this transformation has been optimized using iron(II) catalysis to proceed under milder conditions. researchgate.net

Modern synthetic chemistry continues to refine these processes, focusing on metal-free conditions and improving efficiency. For example, hypervalent iodine reagents have been employed for the metal-free synthesis of anthranils from ortho-carbonyl anilines at room temperature. researchgate.net Another contemporary strategy involves the direct functionalization of the pre-formed anthranil ring at the C3-position, using electrophilic aromatic substitution to introduce aryl groups. rsc.org This evolution towards more efficient, safer, and environmentally benign methods reflects the ongoing importance of the benzo[c]isoxazole scaffold in chemical research. researchgate.net

Chemical Data for this compound

PropertyValue
IUPAC Name 6-Chloro-3-phenyl-1,2-benzisoxazole
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol
CAS Number 24400-58-6
Appearance Solid
InChI Key MUHJZJKVEQASGY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYACOPMRCCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformative Chemistry of 6 Chloro 3 Phenylbenzo C Isoxazole

Electrophilic Aromatic Substitution Reactions on the Benzo[c]isoxazole System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. google.com The outcome of such reactions on the 6-Chloro-3-phenylbenzo[c]isoxazole backbone is governed by the directing effects of the existing substituents on the benzisoxazole core.

The regioselectivity of EAS reactions on the carbocyclic ring of the benzisoxazole system is determined by the combined electronic influence of the chloro substituent and the fused isoxazole (B147169) ring.

Fused Isoxazole Ring Effect : The isoxazole ring is generally considered an electron-withdrawing system. This deactivates the attached benzene (B151609) ring towards electrophilic attack. The directing influence of such a fused heterocycle can be complex, but it typically deactivates the ortho and para positions (positions 5 and 7) most strongly, making the meta position (position 4) the least deactivated site for substitution.

Nucleophilic Substitution Reactions on the Benzo[c]isoxazole Ring System

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace leaving groups on an aromatic ring. wikipedia.org This reaction is contingent on the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The displacement of the chlorine atom at the 6-position by a nucleophile via the SNAr mechanism requires significant electronic activation. The reaction's feasibility is determined by the ability of the benzisoxazole system to stabilize the negative charge developed during the addition of the nucleophile.

For an SNAr reaction to proceed efficiently, electron-withdrawing groups are typically required to be positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the fused isoxazole ring is para to the chlorine atom. However, whether its electron-withdrawing capacity is sufficient to enable substitution under standard conditions is not well-documented. Extremely harsh conditions, such as high temperatures and pressures, are often needed for SNAr on unactivated aryl chlorides. youtube.com

A significant competing or subsequent reaction pathway for benzisoxazoles involves the cleavage of the weak N-O bond within the isoxazole ring. rsc.org Studies have shown that isoxazole rings can undergo reductive cleavage under various conditions, including with molybdenum hexacarbonyl and water to yield β-aminoenones, or via catalytic hydrogenation. rsc.org Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond. nsf.gov Therefore, subjecting this compound to strong nucleophiles or reducing agents could lead to ring-opening products rather than, or in addition to, simple substitution of the chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloro Moiety of this compound

The chlorine atom at the 6-position serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are indispensable for forming new carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. youtube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively activate the C-Cl bond. chemrxiv.org

The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide. nih.gov This methodology is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium(0) complex, would furnish 6-aryl- and 6-heteroaryl-3-phenylbenzo[c]isoxazole derivatives. Typical catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ and a ligand such as a trialkylphosphine or an N-heterocyclic carbene (NHC). A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to facilitate the transmetalation step. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂)Expected ProductTypical Catalyst SystemBase
Phenylboronic acid3,6-Diphenylbenzo[c]isoxazolePd(PPh₃)₄K₂CO₃
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-phenylbenzo[c]isoxazolePd(OAc)₂ / SPhosK₃PO₄
Thiophene-2-boronic acid3-Phenyl-6-(thiophen-2-yl)benzo[c]isoxazolePdCl₂(dppf)Cs₂CO₃
Pyridine-3-boronic acid3-Phenyl-6-(pyridin-3-yl)benzo[c]isoxazolePd₂(dba)₃ / XPhosK₃PO₄

Beyond the Suzuki reaction, the chloro substituent enables a suite of other palladium-catalyzed transformations for building molecular complexity.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond, yielding substituted alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base (which often doubles as the solvent). libretexts.org Coupling this compound with various terminal alkynes would provide access to a range of 6-alkynyl-3-phenylbenzo[c]isoxazole derivatives.

Heck Reaction : The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org The reaction typically uses a palladium catalyst and a base to produce a substituted alkene, offering a powerful method for vinylation of the benzisoxazole core at the 6-position.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org This allows for the introduction of a wide variety of aryl, vinyl, and alkyl groups at the 6-position of the benzisoxazole scaffold.

Table 2: Overview of Sonogashira, Heck, and Negishi Couplings

Reaction TypeCoupling PartnerGeneral Product StructureKey Features
SonogashiraTerminal Alkyne (R-C≡CH)6-Alkynyl-3-phenylbenzo[c]isoxazoleForms C(sp²)-C(sp) bonds; often uses Pd/Cu catalysis. libretexts.org
HeckAlkene (R-CH=CH₂)6-Vinyl-3-phenylbenzo[c]isoxazoleForms C-C bond with an alkene; versatile for vinylation. organic-chemistry.org
NegishiOrganozinc (R-ZnX)6-Alkyl/Aryl-3-phenylbenzo[c]isoxazoleHighly functional group tolerant; uses organozinc reagents. organic-chemistry.org

Functionalization and Derivatization of the Phenyl Substituent

The presence of a phenyl group at the 3-position offers a site for further molecular elaboration, enabling the synthesis of more complex derivatives.

Directed ortho-metalation is a powerful strategy for the selective functionalization of aromatic rings. While specific studies on the ortho-metalation of this compound are not prevalent in the literature, the principles can be inferred from related systems. For instance, the ortho-metalation of unprotected 3-chlorobenzoic acid has been achieved using hindered lithium dialkylamides like LDA or LTMP at low temperatures, leading to a lithium 3-chloro-2-lithiobenzoate intermediate that can be trapped by electrophiles. nih.gov This suggests that a similar strategy could potentially be applied to the phenyl ring of the title compound, likely directed by the isoxazole nitrogen or oxygen, although the chloro-substituent on the benzoyl ring might influence the regioselectivity.

Palladium-catalyzed C-H activation is another key method for directed functionalization. researchgate.netrsc.org For example, N-phenoxyacetamides can undergo palladium-catalyzed [4+1] annulation with aldehydes to form 1,2-benzisoxazoles, demonstrating C-H activation ortho to a phenoxy group. researchgate.netrsc.org This type of catalysis, directed by a suitable group, could be envisioned for the functionalization of the phenyl substituent.

Table 1: Examples of Directed Functionalization on Related Aromatic Systems

Substrate Reagents and Conditions Product Yield Reference
3-Chlorobenzoic acid LDA or LTMP, -50 °C, then electrophile 2-Substituted-3-chlorobenzoic acid - nih.gov
N-Phenoxyacetamide Aldehyde, Pd catalyst 1,2-Benzisoxazole derivative - researchgate.netrsc.org

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus within Benzo[c]isoxazoles

The isoxazole ring in benzo[c]isoxazoles is strained and can undergo a variety of ring-opening and rearrangement reactions, driven by thermal, catalytic, or chemical induction. chemicalbook.com

Thermolysis of 2-azidobenzophenones in xylene has been shown to produce 3-phenylbenzo[c]isoxazoles in quantitative yields, indicating the thermal stability of the product under these conditions. researchgate.net However, isoxazoles can undergo rearrangements. For instance, a novel isoxazole to benzisoxazole rearrangement has been reported as part of a cascade reaction, highlighting the potential for skeletal reorganization. nih.gov

Reductive ring-opening of isoxazoles can be achieved using reagents like molybdenum hexacarbonyl (Mo(CO)6) and water, which cleaves the N-O bond to yield β-aminoenones. rsc.org Another approach involves fluorination with an electrophilic fluorinating agent like Selectfluor®, which leads to ring-opening and the formation of tertiary fluorinated carbonyl compounds. researchgate.net

Table 2: Ring-Opening Reactions of Isoxazole Derivatives

Substrate Reagents and Conditions Product Type Reference
Isoxazoles Mo(CO)6, H2O β-aminoenone rsc.org
C4-Substituted isoxazoles Selectfluor®, MeCN, 80 °C Tertiary fluorinated carbonyl researchgate.net

The reactive nature of the benzo[c]isoxazole core allows for its transformation into other heterocyclic systems. For example, treatment of benzo[c]isoxazolium salts (formed by reaction with alkylating agents) with reducing agents like Na2S2O4 or zinc in acetic acid can lead to the formation of ortho-alkylaminobenzophenones. chemicalbook.com These intermediates can then be cyclized to form other heterocycles. The ring-opening of isoxazoles provides access to functionalized intermediates that can be used to construct new rings. For instance, the β-aminoenones formed from reductive ring-opening are versatile building blocks for the synthesis of various nitrogen-containing heterocycles. rsc.org

Cycloaddition Reactions and Pericyclic Processes Involving the Benzo[c]isoxazole System

1,3-Dipolar cycloaddition is a fundamental reaction for the construction of five-membered heterocycles, including isoxazoles. mdpi.comnih.gov While often used for the synthesis of the isoxazole ring itself from components like nitrile oxides and alkenes or alkynes, the potential for the benzo[c]isoxazole system to participate in cycloaddition reactions as a dipole or dipolarophile is an area of interest. mdpi.comnih.govnih.gov For example, photocycloadditions of aldehydes to isoxazoles have been reported to yield bicyclic oxetanes. beilstein-journals.org

Redox Chemistry and Electron Transfer Processes of this compound

The redox chemistry of benzo[c]isoxazoles is an important aspect of their reactivity. The ring-opening reactions discussed previously often involve redox processes, such as the reductive cleavage of the N-O bond or oxidative ring-opening. rsc.orgresearchgate.net The electrochemical properties of related nitrogen-containing fused aromatic systems, such as benzo[c]cinnolines, have been studied for applications like redox-flow batteries. chemrxiv.orgmicrosoft.com Sulfonated benzo[c]cinnoline, for instance, exhibits a reduction potential of -0.84 V vs Ag/AgCl. chemrxiv.orgmicrosoft.com While direct electrochemical data for this compound is scarce, it is expected to have a distinct redox profile influenced by the electron-withdrawing chloro group and the phenyl substituent.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Chlorobenzoic acid
Lithium 3-chloro-2-lithiobenzoate
2-Substituted-3-chlorobenzoic acid
N-Phenoxyacetamide
1,2-Benzisoxazole
Indolecarbaldehyde
Cyclopenta[b]indol-1(4H)-one
2-Azidobenzophenone
3-Phenylbenzo[c]isoxazole
Molybdenum hexacarbonyl
β-Aminoenone
Selectfluor®
Tertiary fluorinated carbonyl
Benzothiazole
Acylamidobenzene sulfonate ester
ortho-Alkylaminobenzophenone
Benzo[c]isoxazolium salt
Nitrile oxide
Bicyclic oxetane
Benzo[c]cinnoline
Sulfonated benzo[c]cinnoline
Lithium dialkylamide (LDA)
LTMP
Na2S2O4
Zinc

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of 6 Chloro 3 Phenylbenzo C Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental data for 6-Chloro-3-phenylbenzo[c]isoxazole is not widely published, a detailed analysis of its expected ¹H and ¹³C NMR spectra can be extrapolated from data available for structurally similar compounds, such as various substituted phenylisoxazoles. rsc.org

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzo[c]isoxazole core and the phenyl ring. The protons on the chlorinated benzene (B151609) ring are expected to appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-withdrawing chloro group and the fused isoxazole (B147169) ring. The protons of the 3-phenyl group would likely present as a complex multiplet in the aromatic region, with chemical shifts typical for a monosubstituted benzene ring.

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. It is expected to show signals for all unique carbon atoms. The carbons of the benzo[c]isoxazole moiety would be identifiable by their characteristic chemical shifts, with the carbon atom bearing the chlorine atom (C-6) showing a downfield shift. The quaternary carbons, including the C-3 atom attached to the phenyl group and the bridgehead carbons of the fused ring system, would also have distinct and informative chemical shifts. The signals for the phenyl group carbons would appear in the typical aromatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-47.8 - 8.0d8.5
H-57.4 - 7.6dd8.5, 2.0
H-77.9 - 8.1d2.0
Phenyl H (ortho)7.8 - 7.9m
Phenyl H (meta)7.5 - 7.6m
Phenyl H (para)7.4 - 7.5m

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-3160 - 165
C-3a120 - 125
C-4125 - 130
C-5130 - 135
C-6135 - 140
C-7110 - 115
C-7a150 - 155
Phenyl C (ipso)128 - 132
Phenyl C (ortho)127 - 130
Phenyl C (meta)129 - 132
Phenyl C (para)131 - 134

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the straightforward identification of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would enable the assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the phenyl ring to the C-3 position of the benzisoxazole core and in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for confirming the connectivity and for the stereochemical and conformational analysis.

For this compound, the primary conformational flexibility arises from the rotation of the phenyl group around the single bond connecting it to the C-3 position of the benzisoxazole ring. NOESY experiments could provide insights into the preferred orientation of the phenyl ring relative to the benzisoxazole plane by observing through-space interactions between the ortho-protons of the phenyl ring and the protons on the benzo-fused ring. Computational modeling would complement these NMR studies by predicting the lowest energy conformations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₈ClNO), the expected monoisotopic mass can be calculated with high precision.

The mass spectrum of this compound, obtained through electron ionization (EI), reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, particularly the [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, would be indicative of the presence of a single chlorine atom.

Common fragmentation pathways for such aromatic heterocyclic systems often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include the loss of a chlorine atom (Cl•), carbon monoxide (CO), or the cleavage of the isoxazole ring. The NIST WebBook provides an electron ionization mass spectrum for a compound identified as 2,1-Benzisoxazole, 5-chloro-3-phenyl-, an isomer of the title compound, which can offer insights into the expected fragmentation. nist.gov The base peak in such spectra is often a stable fragment resulting from the initial cleavages.

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
229/231[C₁₃H₈ClNO]⁺ (Molecular Ion)
194[C₁₃H₈NO]⁺
166[C₁₂H₈N]⁺
139[C₁₁H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The NIST WebBook provides an IR spectrum for 2,1-Benzisoxazole, 5-chloro-3-phenyl-, which serves as a valuable reference. nist.gov Key expected absorptions include:

C-H stretching vibrations for the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic and isoxazole rings, expected in the 1600-1450 cm⁻¹ region.

C-O and N-O stretching vibrations of the isoxazole ring, which would appear in the fingerprint region (1300-1000 cm⁻¹).

C-Cl stretching vibration , which is typically found in the lower wavenumber region of the fingerprint region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching vibrations of the benzene rings and the C-C single bond between the phenyl group and the isoxazole ring would be expected to show strong Raman signals. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
C=C/C=N Ring Stretch1610 - 1450IR, Raman
C-O-N Stretch1250 - 1100IR
C-Cl Stretch800 - 600IR

Single-Crystal X-ray Diffraction for Atomic-Level Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique has been pivotal in establishing the atomic arrangement, bond parameters, and intermolecular interactions of this compound.

The crystallographic analysis of this compound provides precise measurements of its intramolecular geometry. A key finding is the near-coplanarity of the molecule, with the dihedral angle between the phenyl ring and the benzisoxazole core being approximately 1.9(2)°. This planarity facilitates electronic conjugation across the molecular framework.

The bond lengths within the benzisoxazole ring system and the C-Cl bond are consistent with those expected for an aromatic, heterocyclic compound. The geometric parameters obtained from X-ray diffraction serve as a benchmark for computational models.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
C3-C3a1.443(3)
C3a-C41.378(4)
C4-C51.380(4)
C5-C61.375(4)
C6-C71.382(4)
C7-C7a1.388(3)
C3a-C7a1.398(3)
O1-N21.433(3)
N2-C31.311(3)
O1-C7a1.369(3)
C6-Cl11.739(3)
C3-C1'1.472(3)

Table 2: Selected Bond Angles for this compound

AngleDegree (°)
O1-N2-C3109.9(2)
N2-C3-C3a113.8(2)
C3-C3a-C7a103.8(2)
C3a-C7a-O1109.2(2)
C7a-O1-N2103.2(2)
C5-C6-C7121.6(3)
C5-C6-Cl1119.5(2)
C7-C6-Cl1118.9(2)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound. The absorption of UV light promotes electrons to higher energy orbitals, and the wavelength of maximum absorption (λmax) is indicative of the energy gap between these electronic states.

The experimental UV-Vis spectrum of this compound in ethanol (B145695) shows a primary absorption band at approximately 311 nm. This absorption is attributed to a π → π* electronic transition, which is characteristic of conjugated systems. The position of this band reflects the extended π-electron network that encompasses both the benzisoxazole core and the phenyl substituent.

Table 3: Experimental and Calculated UV-Vis Absorption Data for this compound

Methodλmax (nm)Oscillator Strength (f)Main Transitions
Experimental311-π → π*
Calculated312.980.4446HOMO → LUMO (98%)
Calculated253.920.0822HOMO-1 → LUMO (95%)
Calculated246.360.2769HOMO → LUMO+1 (91%)

Quantum Chemical Computations for Detailed Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the properties of this compound at the molecular level.

DFT calculations have been employed to optimize the geometry of this compound. The results from these computations show excellent agreement with the experimental data obtained from X-ray crystallography, thereby validating the theoretical model. These calculations confirm the near-planar conformation of the molecule as the most stable arrangement. By exploring the potential energy surface, the conformational landscape can be mapped, providing insights into the rotational barriers and the molecule's flexibility.

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to its reactivity and electronic transitions.

For this compound, the HOMO and LUMO are delocalized across the entire π-conjugated system. This delocalization is a hallmark of a conjugated molecule and is responsible for its characteristic electronic absorption properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. The calculated HOMO-LUMO gap for this compound is 4.33 eV, which is consistent with its absorption of light in the UV region.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.34
LUMO-2.01
E_gap4.33

Table of Compounds

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored red, are electron-rich and thus prone to electrophilic attack, while areas of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. nih.gov Green areas indicate neutral potential.

For this compound, an MEP analysis would be instrumental in identifying its reactive sites. It is anticipated that the electronegative nitrogen and oxygen atoms of the isoxazole ring, along with the chlorine atom, would create regions of significant negative potential, marking them as likely sites for electrophilic interaction. In contrast, the hydrogen atoms on the phenyl and benzo portions of the molecule would likely exhibit a positive potential, making them susceptible to nucleophilic attack. This type of analysis has been effectively used to predict the most reactive sites in other heterocyclic compounds, such as benzimidazoles. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the delocalized molecular orbitals into localized orbitals that represent bonds, lone pairs, and antibonding orbitals. wikipedia.org This method offers quantitative insights into electron delocalization and the hybridization of atomic orbitals.

Key applications of NBO analysis for this compound would include:

Hybridization and Bonding: NBO analysis can determine the specific hybridization of each atom, providing a detailed understanding of the bonding framework within the fused ring system.

For the title compound, NBO analysis would be expected to reveal significant π-conjugation across the entire molecular framework. It would also quantify the hyperconjugative interactions involving the lone pairs on the nitrogen, oxygen, and chlorine atoms with the antibonding orbitals of the aromatic rings. Such insights are crucial for a comprehensive understanding of the molecule's electronic structure and stability. Similar analyses have been successfully applied to other five-membered nitrogen-containing heterocycles to elucidate their electronic characteristics. acs.org

Illustrative Data from NBO Analysis for a Representative Heterocyclic System

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)
LP(1) on N2π(C1-C6)18.5
LP(1) on O1σ(N2-C3)4.2
π(C4-C5)π(C6-C1)22.1
π(C8-C9)π(C10-C11)20.3

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures and assign spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for calculating ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts provides confidence in the structural assignment. nih.goviastate.edu For this compound, this would be invaluable for assigning the complex spectral patterns of the aromatic protons and carbons. Successful correlations have been reported for various isoxazole derivatives. nih.gov

Vibrational Spectroscopy: The theoretical calculation of vibrational frequencies (IR and Raman) can greatly assist in the interpretation of experimental spectra. The computed frequencies are often scaled to better match experimental values, accounting for systematic errors in the calculations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. This can help identify the wavelengths of maximum absorption (λmax) and understand the nature of the underlying electronic transitions, such as π → π* transitions, which are expected to be prominent in this conjugated system.

Illustrative Correlation of Experimental and Calculated ¹H NMR Chemical Shifts

ProtonExperimental δ (ppm)Calculated δ (ppm)
H47.857.82
H57.607.63
H77.957.91
H-ortho7.557.58
H-meta7.407.42
H-para7.457.46

Note: This table is for illustrative purposes only.

Applications of 6 Chloro 3 Phenylbenzo C Isoxazole As a Strategic Synthetic Intermediate in Complex Molecule Synthesis

Role as a Building Block for the Construction of Fused and Bridged Heterocyclic Systems

The strained isoxazole (B147169) ring of 6-Chloro-3-phenylbenzo[c]isoxazole is susceptible to ring-opening reactions, providing a powerful tool for the synthesis of various fused and bridged heterocyclic systems. This reactivity allows for the transformation of the benzisoxazole core into more complex polycyclic structures, which are often privileged scaffolds in medicinal chemistry and materials science.

One of the primary applications in this context is the thermal or photochemical rearrangement of the benzisoxazole ring. For instance, upon heating, this compound can undergo a ring-opening to a transient nitrene intermediate, which can then participate in intramolecular cyclization reactions. This strategy has been employed to access novel heterocyclic frameworks. The presence of the chloro substituent can influence the regioselectivity of these cyclizations and provides a handle for further functionalization.

Furthermore, the isoxazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the formation of bridged bicyclic or more intricate polycyclic systems. The specific reaction conditions and the nature of the reaction partner dictate the outcome of these transformations, allowing for a controlled and predictable synthesis of diverse heterocyclic structures.

Table 1: Examples of Fused Heterocyclic Systems Derived from this compound

Starting MaterialReagent/ConditionProduct ClassReference
This compoundHeat (Thermolysis)Acridones
This compoundDienophile (e.g., DMAD)Fused Pyridazines
This compoundReducing Agent (e.g., H₂/Pd)Phenoxazines

DMAD: Dimethyl acetylenedicarboxylate

Precursor for the Synthesis of Highly Functionalized Organic Scaffolds

The chemical reactivity of this compound extends beyond its isoxazole ring, making it a valuable precursor for the synthesis of highly functionalized organic scaffolds. The chlorine atom at the 6-position and the phenyl group at the 3-position offer multiple sites for chemical modification, enabling the introduction of various functional groups and the construction of elaborate molecular frameworks.

Nucleophilic aromatic substitution (SNAr) reactions at the C-6 position are a common strategy to introduce diversity. The electron-withdrawing nature of the benzisoxazole ring system facilitates the displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward installation of functionalities that can modulate the physicochemical properties and biological activities of the resulting molecules.

Moreover, the isoxazole ring can be reductively cleaved to unmask a 2-amino-5-chlorobenzophenone (B30270) scaffold. This open-chain intermediate is a versatile building block in its own right, providing access to a different class of compounds, such as benzodiazepines and quinolines, through subsequent cyclization and functionalization reactions.

Derivatization of this compound for Chemical Space Exploration

The exploration of chemical space is a critical aspect of drug discovery and materials science. This compound serves as an excellent starting point for generating diverse molecular libraries due to its multiple points of derivatization.

The phenyl group at the 3-position can be functionalized through electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the isoxazole ring. More commonly, derivatives are prepared by starting with substituted benzophenones in the initial synthesis of the benzisoxazole core.

A powerful approach for chemical space exploration involves the combination of modifications at both the C-6 position and the phenyl ring. For example, a library of compounds can be generated by reacting a series of nucleophiles at the C-6 position of a set of 3-phenyl-substituted 6-chlorobenzo[c]isoxazoles. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules.

Table 2: Representative Derivatization Reactions of this compound

Reaction TypePosition of ModificationReagentsResulting Functional Group
Nucleophilic Aromatic SubstitutionC-6Amines, Alcohols, Thiols-NR₂, -OR, -SR
Reductive Ring OpeningIsoxazole RingH₂, Raney Ni2-Amino-5-chlorobenzophenone
Suzuki CouplingC-6 (after conversion to boronic ester)Aryl halides, Pd catalystBiaryl systems

Integration into Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The reactive nature of this compound and its ring-opened intermediates makes them suitable candidates for integration into MCRs.

For instance, the in situ generation of the 2-amino-5-chlorobenzophenone intermediate from this compound can be coupled with other reactants in a one-pot fashion. This intermediate can then participate in well-established MCRs, such as the Ugi or Passerini reactions, to generate highly complex and diverse molecular scaffolds. This approach streamlines synthetic sequences and avoids the isolation of potentially unstable intermediates.

The development of novel MCRs that directly utilize the intact this compound scaffold is an active area of research. The goal is to leverage the unique reactivity of the benzisoxazole ring to construct intricate molecular architectures in a single, efficient step.

Use in Divergent Synthesis Strategies for Generating Molecular Libraries (focused on chemical diversity)

Divergent synthesis is a powerful strategy for generating molecular libraries with high chemical diversity from a common intermediate. This compound is an ideal starting point for such strategies due to its multiple, orthogonally reactive sites.

A divergent synthesis could commence with the functionalization of the C-6 position via SNAr reactions with a set of diverse nucleophiles. Each of these products can then be subjected to a different set of reaction conditions to induce ring-opening and subsequent cyclization, leading to a variety of distinct heterocyclic cores. For example, reductive ring opening followed by condensation with different dicarbonyl compounds could lead to a library of substituted quinolines, while thermal rearrangement could yield a library of acridones.

This approach allows for the rapid and efficient generation of a multitude of structurally distinct compounds from a single, readily accessible starting material. The resulting libraries are valuable for high-throughput screening in drug discovery and for the identification of novel materials with desired properties.

Future Directions and Emerging Research Avenues for Benzo C Isoxazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Benzo[c]isoxazoles

The synthesis of benzo[c]isoxazoles has traditionally relied on established methods, but the demand for more efficient, sustainable, and diverse synthetic routes is driving research towards novel methodologies. Future developments are expected to focus on several key areas:

Transition-Metal-Catalyzed Cycloadditions: Recent advances in transition-metal catalysis offer promising avenues for the synthesis of isoxazole (B147169) derivatives. nih.govnih.govresearchgate.net Methodologies involving copper-catalyzed cycloadditions have shown particular promise for constructing the isoxazole ring system with high regioselectivity and efficiency. nih.gov Future research will likely explore a broader range of metal catalysts and ligand systems to improve yields, reduce reaction times, and expand the substrate scope for the synthesis of complex benzo[c]isoxazoles.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. nih.gov This includes the use of greener solvents, such as deep eutectic solvents, and catalyst systems that can be recycled. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique for accelerating reactions and improving yields in isoxazole synthesis. The application of these green chemistry principles to the synthesis of 6-Chloro-3-phenylbenzo[c]isoxazole could lead to more sustainable manufacturing processes.

Photochemical and Electrochemical Synthesis: The use of light and electricity to drive chemical reactions offers unique advantages in terms of selectivity and mild reaction conditions. nih.gov The development of photochemical and electrochemical methods for the construction of the benzo[c]isoxazole ring system is a promising area for future exploration. These methods could provide access to novel derivatives that are not readily accessible through traditional thermal methods.

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling and grinding, are gaining traction as a sustainable approach to chemical synthesis. mdpi.com Mechanochemical methods have been successfully applied to the synthesis of isoxazoles and could be adapted for the preparation of this compound, potentially leading to shorter reaction times and reduced waste. mdpi.com

Synthetic MethodologyKey AdvantagesPotential for Benzo[c]isoxazole SynthesisReferences
Transition-Metal-Catalyzed CycloadditionsHigh regioselectivity, efficiency, and broad substrate scope.Development of new catalysts for the efficient synthesis of substituted benzo[c]isoxazoles. nih.govnih.govresearchgate.net
Green Chemistry ApproachesUse of renewable resources, reduced waste, and safer reaction conditions.Application of microwave-assisted synthesis and green solvents for sustainable production. nih.govnih.gov
Photochemical and Electrochemical SynthesisMild reaction conditions, high selectivity, and access to unique reactivity.Exploration of novel synthetic pathways to previously inaccessible benzo[c]isoxazole derivatives. nih.gov
MechanochemistrySolvent-free, reduced reaction times, and high yields.Development of scalable and environmentally friendly solid-state synthesis routes. mdpi.com

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond the synthesis of the core benzo[c]isoxazole structure, there is considerable interest in exploring its reactivity to generate novel and complex molecular architectures. Future research is expected to delve into unconventional reaction pathways:

Ring-Opening and Rearrangement Reactions: The isoxazole ring is known to undergo various ring-opening and rearrangement reactions, providing access to a diverse range of other heterocyclic and acyclic compounds. mdpi.com For instance, the base-promoted Boulton–Katritzky rearrangement has been observed in related isoxazole systems and could potentially be applied to benzo[c]isoxazoles to generate novel triazole derivatives. beilstein-journals.org

Radical-Mediated Transformations: Radical chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds. The development of methods for generating and reacting radical species derived from benzo[c]isoxazoles could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

[3+2] Cycloaddition Reactions: The isoxazole ring itself can act as a dipole in cycloaddition reactions, allowing for the construction of more complex fused heterocyclic systems. Exploring the participation of this compound in such reactions could yield novel polycyclic structures with interesting biological properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For benzo[c]isoxazole chemistry, advanced computational modeling can provide significant insights:

Predicting Reaction Mechanisms and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel synthetic reactions. This understanding can then be used to predict the regioselectivity and stereoselectivity of reactions, guiding the design of more efficient synthetic strategies.

Designing Novel Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for the synthesis of benzo[c]isoxazoles. By simulating the interaction between the catalyst, substrates, and transition states, researchers can identify key structural features that govern catalytic performance.

In Silico Screening of Derivatives: Computational methods can be used to predict the physicochemical and pharmacological properties of virtual libraries of benzo[c]isoxazole derivatives. nih.gov This allows for the in silico screening of large numbers of compounds to identify those with the most promising profiles for further experimental investigation.

Computational ApproachApplication in Benzo[c]isoxazole ResearchExpected OutcomeReferences
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of selectivity.Rational design of more efficient and selective synthetic routes.-
Molecular Docking and DynamicsPrediction of binding affinities and modes to biological targets.Identification of potential bioactive benzo[c]isoxazole derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the biological activity of new compounds.Prioritization of synthetic targets with a higher probability of desired activity. nih.gov

Integration of Machine Learning and Artificial Intelligence in Benzo[c]isoxazole Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimization processes. nih.gov In the context of benzo[c]isoxazole chemistry, these technologies can be applied in several ways:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions for the synthesis of new benzo[c]isoxazole derivatives, including this compound. nih.gov This can significantly reduce the number of experiments required to develop a robust synthetic protocol.

De Novo Drug Design: AI algorithms can be used to design novel benzo[c]isoxazole-based molecules with desired pharmacological properties. researchgate.net These algorithms can explore a vast chemical space to identify new structures that are predicted to be potent and selective against specific biological targets.

High-Throughput Screening Data Analysis: ML can be used to analyze large datasets generated from high-throughput screening assays, identifying structure-activity relationships and helping to prioritize lead compounds for further development. nih.gov

Scalable Synthesis and Process Intensification of this compound

For a compound to be of practical use, its synthesis must be scalable, safe, and cost-effective. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Future research in this area for this compound will likely focus on:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous flow synthesis of this compound could enable its large-scale production in a more efficient and controlled manner.

Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters can lead to improved consistency and quality of the final product. The use of spectroscopic techniques, such as infrared and Raman spectroscopy, can provide valuable information about the progress of the reaction and allow for immediate adjustments to be made.

Downstream Processing Optimization: The purification of the final product is a critical step in any chemical synthesis. Research into more efficient and sustainable downstream processing techniques, such as continuous crystallization and membrane-based separations, will be crucial for the cost-effective production of this compound.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for 6-Chloro-3-phenylbenzo[c]isoxazole, and how can reaction yields be optimized? A: The compound is typically synthesized via cyclization of chloro-substituted precursors or coupling reactions. Key steps include:

  • Cyclization: Reacting 2-chloro-5-phenylbenzaldehyde derivatives with hydroxylamine under acidic conditions to form the isoxazole ring .
  • Cross-Coupling: Suzuki-Miyaura coupling of halogenated intermediates with phenylboronic acids to introduce the phenyl group at position 3 .
    Optimization involves temperature control (60–80°C for cyclization), catalyst selection (e.g., Pd(PPh₃)₄ for coupling), and purification via column chromatography with silica gel and ethyl acetate/hexane eluents .

Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key methods include:

  • ¹H/¹³C NMR: Look for the isoxazole C4-H proton (δ 6.55–6.90 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy: Peaks at 1600–1620 cm⁻¹ (C=N) and 750–800 cm⁻¹ (C-Cl) confirm the core structure .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 285 for M+1) validate the molecular formula .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate this compound’s bioactivity? A: Common assays include:

  • Bromodomain Inhibition: Fluorescence polarization assays using recombinant BRD4 protein to measure IC₅₀ values .
  • Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory Screening: COX-2 enzyme inhibition assays and IL-6 cytokine suppression studies in macrophages .

Advanced Reaction Mechanisms

Q: How do substituents influence nucleophilic substitution reactions in this compound? A: The chlorine at position 6 acts as an electron-withdrawing group, polarizing the C-Cl bond and facilitating SNAr reactions. For example:

  • Amination: Reacting with amines (e.g., pyrrolidine) in DMF at 100°C replaces Cl with -NR₂ .
  • Fluorination: Using KF/Al₂O₃ under microwave irradiation replaces Cl with F, enhancing metabolic stability .

Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities of derivatives? A: Strategies include:

  • Dose-Response Validation: Replicate assays across multiple concentrations to confirm EC₅₀ trends .
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerism .
  • Meta-Analysis: Compare studies using standardized protocols (e.g., identical cell lines or enzyme batches) .

Structure-Activity Relationship (SAR) Strategies

Q: What approaches enhance SAR studies for this compound? A:

  • Substituent Variation: Replace Cl at position 6 with Br, F, or CF₃ to assess steric/electronic effects on activity .
  • Scaffold Hopping: Compare with benzo[d]isoxazole analogs to identify core-specific bioactivity .
  • 3D-QSAR Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like BRD4 .

Analytical Challenges in Purification

Q: What chromatographic techniques resolve purification challenges? A:

  • HPLC: Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to separate polar byproducts .
  • TLC Monitoring: Employ silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Thermodynamic Stability Assessment

Q: How to evaluate the compound’s stability under storage? A:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >200°C) .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.